An In-Depth Technical Guide to Benzene-1,2,3,5-d4 (CAS 14941-52-7)
An In-Depth Technical Guide to Benzene-1,2,3,5-d4 (CAS 14941-52-7)
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Deuterium in Chemical Analysis and Drug Discovery
In the realm of advanced chemical analysis and pharmaceutical development, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, offers a powerful tool for enhancing methodological precision and influencing metabolic pathways. Benzene-1,2,3,5-d4, a deuterated analog of benzene, exemplifies the utility of isotopic labeling. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on the underlying scientific principles that make it a valuable asset in the laboratory.
The primary utility of deuterated compounds stems from the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This seemingly subtle difference can significantly slow down metabolic processes that involve C-H bond cleavage, a principle leveraged in drug development to improve pharmacokinetic profiles.[1] Furthermore, the distinct mass of deuterium makes these compounds ideal internal standards for mass spectrometry-based quantification, ensuring greater accuracy and reproducibility in analytical workflows.
Physicochemical Properties of Benzene-1,2,3,5-d4
The introduction of four deuterium atoms into the benzene ring results in a slight increase in molecular weight and density compared to its non-deuterated counterpart, while other physical properties such as boiling and melting points remain largely unchanged. This similarity in physical behavior is crucial for its application as an internal standard, as it ensures co-elution with the non-deuterated analyte in chromatographic systems.
| Property | Value | Source |
| CAS Number | 14941-52-7 | [2] |
| Molecular Formula | C₆H₂D₄ | [2] |
| Molecular Weight | 82.14 g/mol | [2] |
| Appearance | Colorless liquid | [3][4] |
| Density | 0.919 g/mL at 25 °C | [2] |
| Boiling Point | 80.1 °C | [2][3][4] |
| Melting Point | 5.5 °C | [2][3][4] |
| Isotopic Purity | ≥99 atom % D | [2] |
Spectroscopic Profile: The Signature of Deuteration
The spectroscopic characteristics of Benzene-1,2,3,5-d4 are a direct reflection of its isotopic composition. Understanding these spectral differences is key to its effective use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a proton NMR spectrum, the signal for the two remaining protons in Benzene-1,2,3,5-d4 would appear as a singlet in the aromatic region, typically around 7.16 ppm when referenced in benzene-d6.[3] The absence of signals from the deuterated positions and the simplified spectrum highlight its utility as a high-purity solvent for certain NMR applications. The chemical shift of protons on a benzene ring is significantly downfield (6.5-8 ppm) due to the ring current effect, where the circulation of π-electrons creates an induced magnetic field that deshields the aromatic protons.[5]
-
¹³C NMR: The ¹³C NMR spectrum is simplified due to the deuteration. The carbon atoms bonded to deuterium will exhibit a characteristic triplet multiplicity (due to coupling with deuterium, which has a spin I=1) and a slight upfield shift compared to the protonated carbons. The two carbons bonded to hydrogen will appear as doublets. For benzene-d6, a triplet is observed around 128.39 ppm.[3] A similar pattern would be expected for Benzene-1,2,3,5-d4, with distinct signals for the C-H and C-D environments.
Mass Spectrometry (MS)
In mass spectrometry, Benzene-1,2,3,5-d4 is readily distinguished from non-deuterated benzene by its molecular ion peak.
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Molecular Ion: The molecular ion peak ([M]⁺) for Benzene-1,2,3,5-d4 will appear at an m/z of 82, which is 4 mass units higher than that of benzene (m/z 78).[2][6][7] This distinct mass shift is the fundamental principle behind its use as an internal standard in quantitative mass spectrometry.
-
Fragmentation Pattern: The fragmentation of the benzene ring is a complex process. Key fragments for non-deuterated benzene include the phenyl cation [C₆H₅]⁺ at m/z 77 and other smaller fragments at m/z 52, 51, 50, and 39.[6][8] For Benzene-1,2,3,5-d4, the fragmentation pattern will be analogous but with mass shifts corresponding to the number of deuterium atoms retained in the fragment ions. For example, the loss of a hydrogen atom would lead to a fragment at m/z 81, while the loss of a deuterium atom would result in a fragment at m/z 80.
Infrared (IR) Spectroscopy
The substitution of hydrogen with deuterium has a pronounced effect on the vibrational frequencies observed in the IR spectrum.
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C-H vs. C-D Stretching: The characteristic C-H stretching vibrations of the aromatic ring in benzene are typically observed in the range of 3100-3000 cm⁻¹.[9] Due to the increased mass of deuterium, the corresponding C-D stretching vibrations will appear at a significantly lower frequency, approximately in the 2300-2200 cm⁻¹ region. This clear separation of vibrational bands allows for the easy differentiation and quantification of deuterated and non-deuterated species. The aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.[6]
Synthesis of Benzene-1,2,3,5-d4
While various methods exist for the deuteration of aromatic compounds, a common strategy involves electrophilic substitution in the presence of a deuterium source. One potential synthetic route could be adapted from the chemistry of nitroarenes.
For instance, a plausible, though not explicitly cited, multi-step synthesis could involve:
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Trinitration of Benzene: Benzene can be converted to 1,3,5-trinitrobenzene by reaction with a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.[10]
-
Reduction to Triamine: The resulting 1,3,5-trinitrobenzene can be reduced to 1,3,5-triaminobenzene using a suitable reducing agent such as tin and hydrochloric acid.
-
Sandmeyer-type Reaction with Deuterium Source: The triamine can then undergo a modified Sandmeyer reaction. Diazotization of the amino groups followed by treatment with a deuterium source, such as deuterated hypophosphorous acid (D₃PO₂), would replace the amino groups with deuterium. This approach allows for the regioselective introduction of deuterium onto the aromatic ring.
It is important to note that achieving high isotopic purity requires careful control of reaction conditions and the use of highly enriched deuterium reagents.
Applications in Research and Drug Development
The unique properties of Benzene-1,2,3,5-d4 make it a versatile tool in various scientific disciplines.
Internal Standard for Quantitative Analysis
The most prominent application of Benzene-1,2,3,5-d4 is as an internal standard for quantitative analysis by mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[11] In drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of drug candidates and their metabolites in biological matrices is crucial.
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, but be clearly distinguishable by its mass.[11] As Benzene-1,2,3,5-d4 has nearly identical physicochemical properties to benzene and many benzene-containing drug molecules, it serves as an excellent internal standard, compensating for variations in sample preparation, injection volume, and matrix effects.
This protocol provides a general framework for the use of Benzene-1,2,3,5-d4 as an internal standard for the quantification of a hypothetical benzene-containing analyte in a biological matrix.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a primary stock solution of Benzene-1,2,3,5-d4 (Internal Standard, IS) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the analyte stock solution to prepare a series of calibration standards at different concentrations.
-
Prepare QC samples at low, medium, and high concentrations.
-
Spike a constant, known amount of the Benzene-1,2,3,5-d4 IS stock solution into each calibration standard and QC sample.
-
-
Sample Preparation:
-
To an aliquot of the biological sample (e.g., plasma, urine), add the same constant amount of the Benzene-1,2,3,5-d4 IS.
-
Perform sample clean-up, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and QCs into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the analyte from matrix components.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for both the analyte and the Benzene-1,2,3,5-d4 IS. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their analyte/IS peak area ratios from the calibration curve.
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Caption: Workflow for quantitative analysis using an internal standard.
Mechanistic and Tracer Studies
Deuterium labeling is an invaluable tool for elucidating reaction mechanisms and tracing metabolic pathways. By incorporating Benzene-1,2,3,5-d4 into a precursor molecule, researchers can track the fate of the benzene ring through a series of chemical or biological transformations. The presence and position of the deuterium atoms in the final products, as determined by mass spectrometry or NMR, can provide definitive evidence for proposed reaction intermediates and pathways.
Safety, Handling, and Storage
Benzene-1,2,3,5-d4, like its non-deuterated analog, is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: Benzene is a known human carcinogen, is highly flammable, and can be harmful if inhaled, absorbed through the skin, or ingested.[12] It can cause irritation to the skin and eyes.[11]
-
Handling:
-
All work with Benzene-1,2,3,5-d4 should be conducted in a well-ventilated chemical fume hood.[12]
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses, must be worn.[13]
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[11]
-
Use non-sparking tools and work away from sources of ignition.[12]
-
-
Storage:
-
Disposal:
-
Waste containing Benzene-1,2,3,5-d4 must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated materials should be incinerated in a licensed facility.
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Conclusion
Benzene-1,2,3,5-d4 is more than just an isotopically labeled version of a common organic solvent. It is a precision tool that, when used with a thorough understanding of its properties, can significantly enhance the quality and depth of scientific research. For drug development professionals, its role as an internal standard is critical for generating the reliable quantitative data necessary for regulatory submissions. For researchers and scientists, it offers a means to probe the intricate details of chemical and biological systems. As with any powerful tool, its effective and safe use is paramount and requires a solid foundation in the scientific principles that govern its behavior.
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